molecular formula C8H9NO2 B140551 Methyl 4-aminobenzoate CAS No. 619-45-4

Methyl 4-aminobenzoate

Cat. No. B140551
CAS RN: 619-45-4
M. Wt: 151.16 g/mol
InChI Key: LZXXNPOYQCLXRS-UHFFFAOYSA-N
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Description

Methyl 4-aminobenzoate is used in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline . It is also used in organic synthesis and acts as a dye intermediate .


Synthesis Analysis

Methyl 4-aminobenzoate is used in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline . The catalytic oxidation of methyl 4-aminobenzoate by hydrogen peroxide was studied .


Molecular Structure Analysis

The molecular structure of Methyl 4-aminobenzoate is available as a 2D Mol file or as a computed 3D SD file . In the molecule of the title compound, the methyl C and amino N atoms bonded to the benzene ring lie in the ring plane .


Chemical Reactions Analysis

Methyl 4-aminobenzoate is used in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .


Physical And Chemical Properties Analysis

Methyl 4-aminobenzoate has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol . It also has a computed 3D structure .

Scientific Research Applications

Synthesis of Guanidine Alkaloids

Methyl 4-aminobenzoate: is utilized in the synthesis of guanidine alkaloids such as (±)-martinelline and (±)-martinellic acid . This process involves a protic acid-catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline . These alkaloids are significant due to their potential biological activities, including antimicrobial and anticancer properties.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, Methyl 4-aminobenzoate plays a crucial role in the construction of complex organic molecules. It acts as a building block for various synthetic routes, contributing to the development of new pharmaceuticals and agrochemicals .

Dye Intermediate

In the dye industry, Methyl 4-aminobenzoate is used as an intermediate for the synthesis of azo dyes. These dyes are widely used for coloring textiles, food, and other materials due to their vibrant colors and stability .

Catalytic Oxidation Studies

The compound has been studied for its reactivity in catalytic oxidation processes. Specifically, the catalytic oxidation of Methyl 4-aminobenzoate by hydrogen peroxide has been examined, which is relevant for industrial applications such as wastewater treatment and the synthesis of fine chemicals .

Pharmaceutical Applications

Methyl 4-aminobenzoate: is related to benzocaine, a local anesthetic commonly used in topical pain relievers. The structural similarity suggests that it could be used in the development of new anesthetic agents or other related pharmaceuticals .

Thermophysical Property Research

This compound is also of interest in the field of thermophysical property research. Data on its properties are critically evaluated to provide accurate information for various applications, including material science and engineering .

Safety and Hazards

Methyl 4-aminobenzoate may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers A paper titled “Structure‐Activity Relationship of Methyl 4‐Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches” discusses the potential inhibitory effects of methyl 4-aminobenzoate derivatives on glutathione-related enzymes .

Mechanism of Action

Target of Action

Methyl 4-aminobenzoate, also known as p-Aminobenzoic acid methyl ester , is a compound that primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.

Mode of Action

The compound acts as a local anesthetic . It binds to specific parts of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Result of Action

The primary result of Methyl 4-aminobenzoate’s action is the induction of local anesthesia . By blocking nerve conduction, the compound causes a temporary loss of sensation in the area of application, making it useful for procedures that require local anesthesia. This effect is reversible, and normal sensation returns once the compound is metabolized and excreted.

properties

IUPAC Name

methyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXXNPOYQCLXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

63450-84-0 (hydrochloride), 83763-44-4 (sulfate (2:1))
Record name Methyl 4-aminobenzoate
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DSSTOX Substance ID

DTXSID7060704
Record name Benzoic acid, 4-amino-, methyl ester
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Molecular Weight

151.16 g/mol
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Product Name

Methyl 4-aminobenzoate

CAS RN

619-45-4
Record name Methyl 4-aminobenzoate
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Record name Methyl 4-aminobenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 4-amino benzoic acid (20.0 g, 0.14 mol) in methanol (400 mL) was added conc. sulphuric acid (40 mL). The reaction mass was stirred at RT for 6-7 h. The reaction mass was quenched with water and basified with NaHCO3 and extracted with DCM. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 15.0 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 3.72 (s, 3H), 5.96 (br s, 2H), 6.55 (d, J=8.1 Hz, 2H), 7.64 (d, J=8.4 Hz, 2H) MS (m/z): 152.21 (M+H)+.
Quantity
20 g
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40 mL
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400 mL
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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid was slowly added to a mixture of 4-aminobenzoic acid (4 g, 29.2 mmol) in methanol cooled to 0° C. After the addition, the mixture was stirred at room temperature for 5 hours. The mixture was washed with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer was dried over MgSO4 and concentrated under vacuum to obtain 4-aminobenzoic acid methyl ester (49a) (4.22 g, 27.9 mmol, 96%) as an off-white solid.
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4 g
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Synthesis routes and methods III

Procedure details

Into a 1000 mL 3-necked round bottom flask, was placed a solution of 4-aminobenzoic acid (20 g, 145.99 mmol) in methanol (600 mL). To the above was added H2SO4 (30 mL) dropwise with stirring. The resulting solution was stirred at reflux overnight. The reaction progress was monitored by TLC (EtOAc/PE=1:5). After completion, the volatile components were removed under reduced pressure and the residue was dissolved in 300 mL of water. Adjustment of the pH to 9 was accomplished by the addition of and aqueous sat. Na2CO3 solution. The resulting solution was extracted three times with 600 mL of EtOAc and the organic layers were combined and dried over Na2SO4. Removal of the volatile components under reduced pressure afforded the crude product methyl 4-aminobenzoate (vii) (20.4 g, 93% yield) as a yellow solid which was used directly in the next step without further purification.
Quantity
20 g
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30 mL
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0 (± 1) mol
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600 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 4-amino benzoic acid (100 grams, 729.18 mmol) in methanol (1000 mL) at 0° C. is passed dry HCl for 3 hours. The solution is then refluxed for 10 hours. Excess methanol is distilled, and water (1000 mL) is added. The solution is neutralized with dilute ammonia, filtered, and purified from an appropriate solvent.
Quantity
100 g
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Reaction Step One
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1000 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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